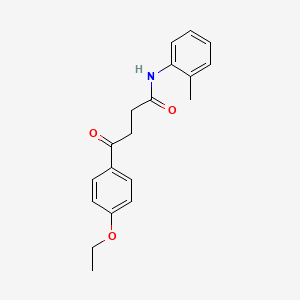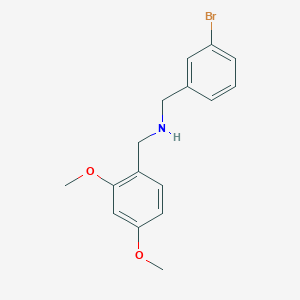
3,4-diethoxy-N-(4-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diethoxy-N-(4-ethoxyphenyl)benzamide, also known as DEEP, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has been used for its potential therapeutic properties. DEEP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide is not fully understood, but it is thought to be mediated through the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that is involved in the production of pro-inflammatory prostaglandins, and its inhibition can lead to anti-inflammatory effects. NF-κB is a transcription factor that is involved in the regulation of genes involved in inflammation and cell survival. Inhibition of NF-κB can lead to the downregulation of pro-inflammatory cytokines and the induction of apoptosis.
Biochemical and Physiological Effects:
3,4-diethoxy-N-(4-ethoxyphenyl)benzamide has been shown to have anti-inflammatory, analgesic, and anti-cancer activities in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, and to have analgesic properties in animal models of pain. 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide has also been shown to inhibit the proliferation of breast cancer cells and induce apoptosis. In addition, 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
3,4-diethoxy-N-(4-ethoxyphenyl)benzamide has several advantages for lab experiments, including its high purity and stability. It can be synthesized using various methods, and its synthesis has been optimized to obtain high yields with high purity. 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide is also stable under various conditions, which makes it suitable for use in various experiments. However, 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
3,4-diethoxy-N-(4-ethoxyphenyl)benzamide has several potential future directions, including its potential use as a therapeutic agent for various inflammatory and cancer-related diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. In addition, 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide can be modified to obtain derivatives with improved properties, such as increased potency and selectivity. 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide can also be used as a tool compound to study the role of COX-2 and NF-κB in various biological processes. Overall, 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide has potential applications in various fields, and further studies are needed to fully explore its potential.
Synthesis Methods
3,4-diethoxy-N-(4-ethoxyphenyl)benzamide has been synthesized using various methods, including the reaction of 4-ethoxyaniline with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 4-ethoxyaniline with 3,4-diethoxybenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The synthesis of 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide can also be achieved using a one-pot reaction of 4-ethoxyaniline, 3,4-diethoxybenzaldehyde, and ammonium acetate in the presence of a solvent such as ethanol. These methods have been optimized to obtain high yields of 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide with high purity.
Scientific Research Applications
3,4-diethoxy-N-(4-ethoxyphenyl)benzamide has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anti-cancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide has also been shown to have analgesic properties in animal models of pain. In addition, 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide has been studied for its potential anti-cancer activity, particularly in breast cancer cells. It has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis.
properties
IUPAC Name |
3,4-diethoxy-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-22-16-10-8-15(9-11-16)20-19(21)14-7-12-17(23-5-2)18(13-14)24-6-3/h7-13H,4-6H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRQHLDTMZAEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(4-ethoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)




![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)


![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)
![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)
